Unii-ect33K4N55, also known as Ibrutinib impurity 6, is a chemical compound that is primarily recognized as a byproduct in the synthesis of the pharmaceutical agent Ibrutinib, which is used in the treatment of certain types of cancers, particularly hematological malignancies. Understanding the properties and behaviors of this impurity is crucial for quality control in pharmaceutical manufacturing.
The compound is sourced from various chemical synthesis processes, particularly those involving Ibrutinib. It has been characterized and documented in databases such as PubChem and BenchChem, which provide detailed information about its structure, properties, and potential reactions.
Unii-ect33K4N55 falls under the category of organic compounds and specifically belongs to the class of nitrogen-containing heterocycles. Its molecular formula is , indicating a complex structure with multiple functional groups.
The synthesis of Unii-ect33K4N55 typically involves multi-step organic reactions starting from simpler precursors derived from Ibrutinib's synthetic pathway. Key methods include:
The synthesis process may involve techniques such as:
The molecular structure of Unii-ect33K4N55 is complex, featuring multiple rings and functional groups. The InChI representation is:
The compound's structural features can be analyzed through its Isomeric SMILES representation:
This representation highlights the stereochemistry and connectivity within the molecule.
Unii-ect33K4N55 can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions can lead to various derivatives depending on the conditions applied.
Unii-ect33K4N55 exhibits characteristics typical for organic compounds with a complex structure. Specific physical properties such as melting point and boiling point are often determined experimentally but may not be extensively documented due to its impurity status.
Chemical properties include:
Relevant data on these properties would typically come from experimental studies or safety data sheets associated with Ibrutinib formulations.
While Unii-ect33K4N55 is primarily recognized as an impurity in pharmaceutical formulations, understanding its properties is essential for:
UNII-ECT33K4N55, identified as Palbociclib M13, is a primary metabolite of the cyclin-dependent kinase (CDK) 4/6 inhibitor Palbociclib. Research paradigms have evolved through distinct phases:
Table 1: Evolution of Key Research Paradigms for Palbociclib M13
Period | Research Focus | Key Advances |
---|---|---|
2015–2017 | Structural Identification | Elucidation of molecular structure and chemical properties (C₂₆H₃₁N₇O₃; MW 489.58 g/mol) |
2018–2020 | Functional Activity | Confirmation of CDK4/6 inhibitory activity (40–60% potency vs. parent drug) |
2021–2023 | Analytical Quantification | Validation of LC-MS/MS methods; determination of extraction constants (β = 6.71 × 10⁸) |
The investigation of Palbociclib M13 is driven by three compelling academic rationales:
Table 2: Research Objectives and Methodological Frameworks for Palbociclib M13
Research Objective | Methodology | Relevance |
---|---|---|
Quantify CDK4/6 inhibition potency | Kinase activity assays | Establishes contribution to overall drug efficacy |
Assess metabolic formation pathways | CYP phenotyping studies | Identifies sources of interpatient variability |
Optimize bioanalytical detection | Ion-pair LC-MS/MS | Enables precise pharmacokinetic profiling in clinical samples |
Despite advancements, three critical knowledge gaps persist:
Table 3: Knowledge Gaps and Proposed Research Directions
Knowledge Gap | Research Priority | Potential Impact |
---|---|---|
Isomeric characterization | High-resolution structural studies | Clarifies structure-activity relationships and metabolite stability |
Resistance mechanism involvement | In vitro signaling pathway assays | Identifies combinatorial targets to overcome resistance |
Clinical PK/PD modeling | Multicenter cohort studies | Guides dose adjustments in special populations |
Comprehensive Compound List
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: